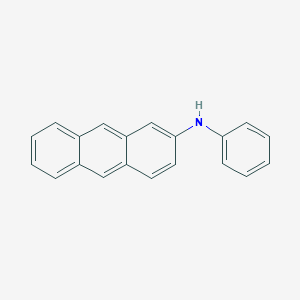

N-Phenyl-2-anthramin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

N-Phenyl-2-anthramine has been studied for its pharmacological properties, particularly as an anti-cancer agent.

Case Study: Anti-Colon Cancer Activity

A recent study investigated the compound's derivative, N53·HCl, which demonstrated enhanced pharmacokinetic properties and significant anti-colon cancer efficacy. The study found that N53·HCl exhibited an IC50 value of 2.95 μM against HT29 colon cancer cells and a tumor inhibition rate of 53.7% in xenograft mouse models. This improvement in solubility and bioavailability makes it a promising candidate for further development in cancer therapy .

Table 1: Pharmacological Properties of N53·HCl

| Property | Value |

|---|---|

| IC50 (HT29 cells) | 2.95 μM |

| Tumor Inhibition Rate | 53.7% |

| Elimination Half-Life (T1/2) | 22.29 hours |

| Cmax (Plasma Concentration) | Increased 2-fold |

| AUC (0–∞) | Increased 3-fold |

Environmental Applications

N-Phenyl-2-anthramine is also relevant in environmental research, particularly concerning its mutagenic properties.

Case Study: Mutagenicity Studies

Research has indicated that N-phenyl-2-anthramine exhibits mutagenic effects in various assays. In a comparative study using the Ames test, it was found to induce mutations in Salmonella typhimurium strains TA97a and TA98. The compound's mutagenicity was assessed alongside other known mutagens, revealing significant activity that raises concerns regarding its environmental impact .

Table 2: Mutagenicity Results of N-Phenyl-2-anthramine

| Strain | Dose (µg/plate) | Mutagenicity Observed (%) |

|---|---|---|

| TA97a | 1.25 | High |

| TA98 | 1.25 | Moderate |

| TA100 | 10 | Low |

Materials Science Applications

In materials science, N-phenyl-2-anthramine derivatives are explored for their potential use in organic electronics.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research has shown that anthracene derivatives, including N-phenyl-2-anthramine, can be utilized as emitters in OLEDs due to their excellent photophysical properties. The incorporation of such compounds can enhance the efficiency and color purity of light emitted from these devices .

Table 3: Photophysical Properties Relevant to OLEDs

| Property | Value |

|---|---|

| Emission Wavelength | ~450 nm |

| Quantum Yield | High |

| Stability | Moderate |

Vorbereitungsmethoden

N-Phenyl-2-anthramine can be synthesized through several methods. One common synthetic route involves the reaction of 2-anthranilic acid with aniline under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

N-Phenyl-2-anthramine undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of N-Phenyl-2-anthramine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

N-Phenyl-2-anthramine can be compared with other similar compounds, such as:

N-Phenyl-1-naphthylamine: Another aromatic amine with similar structural features but different reactivity and applications.

N-Phenyl-2-naphthylamine: Similar in structure but used primarily as an antioxidant in rubber and lubricants.

N-Phenyl-2-anthramine stands out due to its unique combination of properties, making it versatile for various applications in research and industry .

Biologische Aktivität

N-Phenyl-2-anthramine, a compound with the chemical formula CHN, has garnered attention in various fields due to its biological activities and potential applications in medicine and industry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of N-Phenyl-2-anthramine

N-Phenyl-2-anthramine is an aromatic amine that serves as a building block in organic synthesis. Its derivatives have shown promise in medicinal chemistry, particularly as potential chemotherapeutic agents. The compound's structure allows it to engage in various biological interactions, which can modulate enzyme activity and influence physiological processes.

The biological activity of N-Phenyl-2-anthramine is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Modulation : The compound may bind to enzymes, altering their activity and leading to various physiological effects. This interaction is crucial for understanding its potential therapeutic applications.

- Receptor Binding : N-Phenyl-2-anthramine can also interact with receptors, impacting signaling pathways that regulate cellular functions.

Structure-Activity Relationship (SAR)

The structure of N-Phenyl-2-anthramine influences its biological activity significantly. Variations in substituents on the phenyl or anthracene moieties can lead to differences in potency and selectivity for biological targets. For example, modifications in the aromatic ring can enhance or diminish the compound's ability to act as an inhibitor or activator of specific enzymes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-Phenyl-2-anthramine derivatives. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility as chemotherapeutic agents. A comparative study showed that specific modifications increased the compound's efficacy against breast and lung cancer cells .

Antioxidant Activity

N-Phenyl-2-anthramine exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. The compound's ability to scavenge free radicals has been quantified using various assays, such as the DPPH assay, demonstrating significant antioxidant capacity compared to standard antioxidants like ascorbic acid .

Mutagenicity and Carcinogenicity

While some derivatives show therapeutic promise, there are concerns regarding the mutagenic potential of N-Phenyl-2-anthramine. Studies indicate that certain structural analogs may exhibit mutagenic activity in vitro, raising questions about their safety profiles for therapeutic use . The Ames test has been utilized to assess the mutagenicity of related compounds, highlighting the need for thorough evaluation before clinical application .

Case Studies

- Antitumor Activity : A study explored a series of N-phenyl-substituted anthranilic acid derivatives and their effects on cancer cell proliferation. Results indicated that specific substitutions led to enhanced antitumor activity in vitro against several cancer types .

- Oxidative Stress Mitigation : Research demonstrated that N-Phenyl-2-anthramine could reduce oxidative stress markers in cellular models exposed to harmful agents, suggesting its potential role as a protective agent against oxidative damage .

- Mutagenicity Assessment : In a controlled study assessing mutagenic effects using Salmonella typhimurium strains, certain derivatives of N-Phenyl-2-anthramine exhibited significant mutagenic activity, necessitating further investigation into their safety for human use .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notable Effects |

|---|---|---|---|

| N-Phenyl-1-naphthylamine | Aromatic Amine | Moderate Antioxidant | Effective against free radicals |

| N-Phenyl-2-naphthylamine | Aromatic Amine | Antioxidant | Used primarily as an antioxidant in industrial applications |

| N-Acetyl-N'-phenylurea | Urea Derivative | Potential Antitumor | Shows cytotoxicity against specific cancer cell lines |

Eigenschaften

IUPAC Name |

N-phenylanthracen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-8-19(9-3-1)21-20-11-10-17-12-15-6-4-5-7-16(15)13-18(17)14-20/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWQNAUHSWTLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=CC4=CC=CC=C4C=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627041 | |

| Record name | N-Phenylanthracen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109871-20-7 | |

| Record name | N-Phenylanthracen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.